molecular formula C14H17NO B13068050 4-(1-Amino-2-methylpropyl)naphthalen-1-ol

4-(1-Amino-2-methylpropyl)naphthalen-1-ol

Cat. No.: B13068050
M. Wt: 215.29 g/mol
InChI Key: YPCQTXOLBNYUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Amino-2-methylpropyl)naphthalen-1-ol is a naphthalene derivative with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is supplied for research and development purposes only. Researchers are interested in this and similar naphthol derivatives due to their potential biological activities; for instance, the structurally related compound 4-Amino-2-methyl-1-naphthol is known for its vitamin K activity and has been studied for its potential applications as an antimicrobial agent and in metabolic research . The presence of both amino and hydroxyl functional groups on the naphthalene ring system makes it a valuable intermediate for further chemical synthesis and exploration in various pharmaceutical and life science fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)naphthalen-1-ol

InChI

InChI=1S/C14H17NO/c1-9(2)14(15)12-7-8-13(16)11-6-4-3-5-10(11)12/h3-9,14,16H,15H2,1-2H3

InChI Key

YPCQTXOLBNYUQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C2=CC=CC=C21)O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 1 Amino 2 Methylpropyl Naphthalen 1 Ol and Its Analogues

Direct Synthetic Routes to 4-(1-Amino-2-methylpropyl)naphthalen-1-ol

Direct synthetic routes to this compound, while not extensively detailed in readily available literature for this specific molecule, can be conceptually approached through established organic transformations. A plausible direct approach involves the reductive amination of a suitable keto-precursor. This would entail the synthesis of 4-(2-methyl-1-oxopropyl)naphthalen-1-ol, which could then be subjected to reductive amination conditions. This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. The primary challenge in this approach lies in the selective synthesis of the keto-precursor without undesirable side reactions on the sensitive naphthol ring.

Another potential direct route could be a variation of the Friedel-Crafts acylation, where 1-naphthol (B170400) is acylated with isobutyryl chloride or a related derivative, followed by subsequent amination and reduction steps. However, the regioselectivity of the Friedel-Crafts reaction on naphthols can be complex, often yielding a mixture of isomers, which would necessitate careful purification.

Multi-Component Reaction Approaches towards 1-Aminoalkyl-2-naphthol Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules in a single step, and they are particularly well-suited for the synthesis of aminoalkylnaphthol scaffolds. The most prominent MCR for this purpose is the Betti reaction. nih.govnih.gov

The Betti reaction is a three-component condensation involving a phenol (B47542) (in this case, a naphthol), an aldehyde, and an amine. chem-station.com While the classical Betti reaction typically utilizes 2-naphthol (B1666908) to yield 1-aminoalkyl-2-naphthols, the principles can be adapted for the synthesis of analogues of the target compound. For the synthesis of this compound, the analogous reaction would involve 1-naphthol, isobutyraldehyde, and an amine source, such as ammonia. The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the electron-rich naphthalene (B1677914) ring of the naphthol.

The versatility of the Betti reaction allows for the generation of a diverse library of aminoalkylnaphthols by varying the aldehyde and amine components. nih.gov

Exploration of Green Chemistry Principles in Synthesis (e.g., Grindstone Chemistry)

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of aminoalkylnaphthols, several green chemistry approaches have been explored. One notable example is the use of "grindstone chemistry," a solvent-free method that involves the grinding of solid reactants together, often with a catalytic amount of an acid. ijcmas.com

This technique has been successfully applied to the Betti reaction for the synthesis of 1-aminoalkyl-2-naphthols, achieving high yields in short reaction times without the need for hazardous organic solvents. ijcmas.com The reaction is often exothermic, and the solid nature of the final product can simplify the purification process. ijcmas.com The use of recyclable catalysts and solvent-free conditions aligns with the core principles of green chemistry, making this an attractive approach for the synthesis of these compounds.

Precursor-Based Synthetic Pathways (e.g., from 2-methylnaphthalene (B46627), menadione)

The synthesis of the target compound and its analogues can also be achieved through multi-step pathways starting from readily available precursors like 2-methylnaphthalene and menadione (B1676200) (2-methyl-1,4-naphthoquinone). These precursors are particularly relevant for the synthesis of analogues with a methyl group on the naphthalene ring, such as 4-amino-2-methyl-1-naphthol. wikipedia.org

For instance, 4-amino-2-methyl-1-naphthol can be synthesized from 2-methylnaphthalene through a sequence of nitration, reduction, and other functional group manipulations to introduce the amino and hydroxyl groups at the desired positions. wikipedia.org Similarly, menadione can serve as a versatile starting material. nih.gov The synthesis of vitamin K derivatives from menadione often involves alkylation at the 3-position. nih.gov To achieve the 4-aminoalkyl substitution pattern, a different synthetic strategy would be required, potentially involving the protection of the ketone functionalities, followed by directed functionalization of the aromatic ring and subsequent deprotection and conversion to the desired aminoalkylnaphthol. While these routes are multi-step, they offer the advantage of building upon well-established and commercially available starting materials.

Advanced Stereoselective Synthesis of Chiral Naphthol Derivatives

The presence of a stereocenter in the aminoalkyl side chain of this compound means that it can exist as different stereoisomers. The development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is crucial, as different stereoisomers can exhibit distinct biological activities and material properties.

Chiral Auxiliary Strategies for Enantioselective Synthesis

One of the most effective strategies for controlling stereochemistry is the use of chiral auxiliaries. In the context of the Betti reaction, a chiral amine can be used as one of the three components to induce diastereoselectivity in the formation of the aminoalkylnaphthol product. scielo.br The chiral auxiliary directs the approach of the nucleophilic naphthol to the imine intermediate, leading to the preferential formation of one diastereomer over the other.

For example, the use of (S)-(-)-1-phenylethan-1-amine as the chiral amine in a Betti-type condensation has been shown to produce chiral aminomethylnaphthols with high diastereoselectivity. scielo.br The diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched target compound. The efficiency of this approach is demonstrated by the high diastereomeric excesses (d.e.) and yields reported in various studies.

AldehydeChiral AmineDiastereomeric Ratio (S,S:R,S)Yield (%)
2-Methoxybenzaldehyde(S)-(-)-1-phenylethan-1-amine79:2150
2-Pyridinecarboxaldehyde(S)-(-)-1-phenylethan-1-amine--
2-Methoxybenzaldehyde(S)-(-)-1-(naphthalen-2-yl)ethan-1-amine79:2132

Data adapted from a study on the diastereoselective synthesis of aminomethylnaphthols. scielo.br

Dynamic Kinetic Resolutions and Crystallization-Induced Diastereoisomer Transformation (CIDT)

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. wikipedia.org This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov While specific examples of DKR applied directly to the synthesis of this compound are not prevalent, the principles are highly relevant to the stereoselective synthesis of chiral amino compounds.

Closely related to DKR is the phenomenon of crystallization-induced diastereoisomer transformation (CIDT), also referred to as crystallization-induced asymmetric transformation. nih.govacs.org This process is particularly effective in the stereoselective synthesis of aminoalkylnaphthols via the Betti reaction. acs.org In a CIDT, a mixture of diastereomers in solution is in equilibrium. If one diastereomer is less soluble and crystallizes out of the solution, the equilibrium will shift to produce more of that diastereomer, eventually leading to its exclusive formation.

This solvent-free asymmetric aminoalkylation of 2-naphthol with aromatic aldehydes and (R)-1-phenylethylamine has been shown to proceed via a crystallization-induced asymmetric transformation, affording high yields and excellent diastereoselectivity. acs.org The initial diastereomeric ratio of the product in the reaction mixture can be modest, but over time, as the thermodynamically more stable diastereomer crystallizes, the ratio shifts dramatically in its favor. chem-station.com This method offers a straightforward and highly efficient route to enantiomerically pure aminoalkylnaphthols.

AldehydeTime (h)Initial d.e. (%)Final d.e. (%)Yield (%)
Benzaldehyde2449893

Data from a study on the stereoselective synthesis of a Betti base. chem-station.com

Chemical Reactivity and Transformation Pathways of 4 1 Amino 2 Methylpropyl Naphthalen 1 Ol Systems

Influence of the Naphthalene (B1677914) Moiety on Electronic and Steric Reactivity

The naphthalene ring system, in comparison to a simpler benzene (B151609) ring, imparts specific electronic and steric characteristics that significantly influence the reactivity of its substituents. Naphthalene is generally more susceptible to electrophilic substitution reactions than benzene. This is attributed to the lower resonance energy per ring in naphthalene, making it energetically less costly to disrupt the aromaticity during the formation of the intermediate carbocation.

In the case of 4-(1-amino-2-methylpropyl)naphthalen-1-ol, the hydroxyl (-OH) and amino (-NH2) groups are strong activating groups, donating electron density to the naphthalene ring system through resonance. This enhanced electron density further increases the ring's reactivity towards electrophiles. These groups are ortho, para-directing, meaning they will direct incoming electrophiles to specific positions on the ring.

Steric factors also play a critical role. The 1-position of a naphthalene ring, while electronically favored for substitution, is subject to significant steric hindrance from the hydrogen atom at the 8-position. This is known as a "peri-interaction." In the context of this compound, the bulky 1-amino-2-methylpropyl group at the 4-position will also exert steric influence on the neighboring positions, potentially directing reactions to less hindered sites.

Table 1: Comparison of Electronic and Steric Effects on Reactivity

FeatureInfluence on ReactivitySpecifics for this compound
Electronic Effects of Naphthalene Core More reactive than benzene towards electrophilic attack due to lower resonance energy per ring.The naphthalene core is highly activated due to the presence of the -OH and -NH2 groups.
Steric Hindrance (Peri-interaction) Substituents at the 1-position experience steric strain from the hydrogen at the 8-position, which can affect reaction rates and regioselectivity.The hydroxyl group at the 1-position is subject to this steric hindrance.
Substituent Effects (-OH and -NH2) Strongly activating, ortho, para-directing groups that increase the electron density of the naphthalene ring.These groups enhance the nucleophilicity of the aromatic system, making it more susceptible to electrophilic attack.
Steric Hindrance (Alkyl Group) The bulky 1-amino-2-methylpropyl group can sterically hinder reactions at adjacent positions.This bulkiness can influence the approach of reagents to both the amino group and the naphthalene ring.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical transformations. Its reactivity is modulated by factors such as hydrogen bonding and the electronic nature of the naphthalene ring.

Hydrogen bonding plays a crucial role in the chemical and physical properties of this compound. The molecule can participate in both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and the lone pair of electrons on the nitrogen of the primary amino group. This internal hydrogen bond can influence the molecule's conformation and reduce the availability of the hydroxyl proton for reactions, potentially decreasing its acidity compared to other naphthols.

Intermolecular Hydrogen Bonding: The hydroxyl group can also form hydrogen bonds with solvent molecules or other molecules of the same compound. In protic solvents, these interactions can affect reaction rates by stabilizing or destabilizing transition states.

The phenolic hydroxyl group is amenable to a variety of derivatization reactions, allowing for the synthesis of a range of functionalized analogues.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, where the naphthol is first deprotonated with a base to form a naphthoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Esterification: Esters can be formed by reacting the hydroxyl group with acyl chlorides or acid anhydrides in the presence of a base. The reactivity in these reactions will be influenced by the steric hindrance around the hydroxyl group.

Table 2: Representative Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct TypeGeneral Reaction Conditions
Etherification (Williamson Synthesis) 1. Strong base (e.g., NaH, NaOH) 2. Alkyl halide (e.g., CH3I, C2H5Br)Alkoxy-naphthaleneAnhydrous polar aprotic solvent (e.g., THF, DMF)
Esterification Acyl chloride (e.g., acetyl chloride) or Acid anhydride (B1165640) (e.g., acetic anhydride)Naphthyl esterIn the presence of a base (e.g., pyridine, triethylamine)

Reactivity of the Primary Amino Group

The primary amino group attached to a chiral carbon in the 1-amino-2-methylpropyl substituent is another key reactive site in the molecule. Its nucleophilicity and the steric environment around it govern its chemical transformations.

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and often requires acid catalysis and the removal of water to drive the equilibrium towards the product.

The steric bulk of the 2-methylpropyl group adjacent to the amino group in this compound may influence the rate of imine formation. While the amino group remains a potent nucleophile, the approach of the carbonyl compound could be somewhat hindered, potentially requiring more forcing reaction conditions compared to less sterically encumbered primary amines.

The lone pair of electrons on the nitrogen atom makes the primary amino group nucleophilic and basic, allowing it to participate in a variety of reactions.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is generally high-yielding and is a common method for protecting the amino group or for synthesizing more complex molecules.

Alkylation: Direct alkylation of the primary amino group with alkyl halides is also possible. However, this reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. The steric hindrance around the nitrogen in this compound might disfavor multiple alkylations, potentially allowing for a higher yield of the mono-alkylated product under carefully controlled conditions.

Table 3: Common Reactions of the Primary Amino Group

Reaction TypeReagentsProduct TypeGeneral Considerations
Schiff Base Formation Aldehyde or KetoneImineReversible; often requires acid catalysis and removal of water. Steric hindrance may affect reaction rate.
Acylation Acyl chloride or Acid anhydrideAmideGenerally a high-yielding and selective reaction for primary amines.
Alkylation Alkyl halideSecondary amine, Tertiary amine, Quaternary ammonium saltDifficult to control; often leads to a mixture of products. Steric hindrance may favor mono-alkylation.

Reactions Involving the Branched Alkyl Chain and Chiral Center

The 1-amino-2-methylpropyl fragment of the title compound contains a chiral center at the carbon atom bonded to the naphthalene ring and the amino group. This stereocenter is a critical determinant of the molecule's three-dimensional structure and its interactions with other chiral molecules.

Stereoselectivity in Synthesis and Reactions: The synthesis of chiral aminonaphthols can be achieved with a degree of stereocontrol, often employing chiral amines or auxiliaries in multicomponent reactions like the Betti reaction. The stereochemistry of the starting materials can direct the formation of a specific diastereomer. However, the stereogenic center can be susceptible to racemization, particularly under conditions of elevated temperature or in the presence of aldehydes.

The branched isobutyl group attached to the chiral carbon exerts significant steric hindrance. fiveable.me This steric bulk can influence the approach of reagents, thereby directing the stereochemical outcome of reactions at the chiral center or adjacent functional groups. For instance, in reactions involving the amino or hydroxyl group, the isobutyl group can favor the formation of one diastereomer over another by impeding attack from one face of the molecule.

Reactivity of the Alkyl Chain: The isobutyl group itself is generally less reactive than a linear alkyl chain due to its branched nature. fiveable.me However, under certain conditions, such as in the presence of strong acids or during mass spectrometry fragmentation, rearrangements involving the alkyl group could occur. For example, the formation of a carbocation at the benzylic position could be stabilized by the adjacent isobutyl group through hydride shifts, potentially leading to a more stable tertiary carbocation. While specific studies on the reactivity of the 2-methylpropyl chain in this particular molecule are limited, its steric and electronic properties are expected to play a passive but important role in modulating the reactivity of the rest of the molecule.

Table 1: Influence of Structural Features on Reactivity

FeatureInfluence on ReactivityPotential Reactions
Chiral Center Dictates stereochemical outcomes of reactions. Can be prone to racemization under certain conditions.Stereoselective additions, substitutions, and resolutions.
Branched Alkyl Chain (Isobutyl) Exerts steric hindrance, influencing reagent approach and reaction rates. fiveable.me Can stabilize adjacent carbocations through rearrangement.Sterically hindered reactions, potential for carbocation rearrangements.

Oxidation-Reduction Chemistry of this compound Derivatives

The aminonaphthol core of this compound is susceptible to both oxidation and reduction reactions, which can lead to a variety of transformation products.

Oxidation Pathways: Phenols and aromatic amines are known to be readily oxidized. In the case of aminonaphthols, oxidation can lead to the formation of naphthoquinones or related species. The oxidation of 1-naphthol (B170400) derivatives often yields 1,4-naphthoquinones. nih.gov For the title compound, oxidation would likely proceed through the initial formation of a phenoxy radical, followed by further oxidation to a quinonoid structure.

Furthermore, aminohydroxynaphthalenes are known to be sensitive to oxygen and can undergo autoxidation. dss.go.th This process can lead to the formation of naphthoquinone imine derivatives. dss.go.th In the context of this compound, oxidation could result in the formation of a 4-(1-amino-2-methylpropyl)-1,2-naphthoquinone or a 4-imino-1,4-naphthoquinone derivative, depending on the reaction conditions and the oxidant used. The reaction of 1,2-naphthoquinone (B1664529) with primary amines has been shown to yield 2-amino-1,4-naphthoquinone imines. nih.govrsc.org

Reduction Pathways: The reduction of the potential oxidation products, such as naphthoquinones and their imines, would regenerate the aminonaphthol system. Naphthoquinones can be reduced to the corresponding hydroquinones (dihydroxynaphthalenes). mdpi.com This reduction can occur in one- or two-electron steps, often mediated by enzymes such as NADPH in biological systems, or by chemical reducing agents. mdpi.com The reduction of a naphthoquinone imine derivative would similarly yield the aminonaphthol. This redox cycling capability is a key feature of quinone-containing compounds.

Table 2: Potential Oxidation-Reduction Products

Starting MaterialReaction TypePotential Product(s)
This compoundOxidation4-(1-Amino-2-methylpropyl)-1,2-naphthoquinone, 4-Imino-1,4-naphthoquinone derivatives
Naphthoquinone derivativeReductionThis compound (hydroquinone form)

Mechanistic Investigations of Reaction Pathways and Intermediate Formation

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its chemical behavior and designing synthetic routes to its derivatives.

Formation via ortho-Quinone Methide Intermediate: The synthesis of aminonaphthols, particularly through Mannich-type or Betti reactions, is widely proposed to proceed through a highly reactive ortho-quinone methide (o-QM) intermediate. nih.govchemrxiv.orgacs.org In a typical synthesis, the reaction of a naphthol with an aldehyde in the presence of an amine leads to the in situ formation of an o-QM. This intermediate is a potent electrophile and readily undergoes a 1,4-conjugate addition with the amine nucleophile. Subsequent tautomerization of the addition product leads to the final aminonaphthol.

The formation of the o-QM can be initiated by various catalysts and reaction conditions. chemrxiv.org The transient nature of the o-QM makes it challenging to isolate, but its existence is supported by trapping experiments and the nature of the final products. The reactivity of the o-QM is influenced by the substituents on the aromatic ring and the aldehyde. acs.org

Mechanisms of Oxidation: The oxidation of this compound likely proceeds through a stepwise mechanism involving radical intermediates. The initial step is the abstraction of a hydrogen atom from the phenolic hydroxyl group to form a phenoxy radical. This radical is stabilized by resonance with the naphthalene ring. Further oxidation of the phenoxy radical can lead to a cation, which upon reaction with water or another nucleophile, can form a quinonoid structure.

In the case of autoxidation, the reaction with molecular oxygen can lead to the formation of peroxide intermediates, which then decompose to form the final oxidized products. dss.go.th The exact mechanism will depend on the specific oxidant and reaction conditions.

Stereochemical Implications of Reaction Mechanisms: The mechanisms of reactions involving the chiral center will determine the stereochemical outcome. For reactions proceeding through an SN1-type mechanism, where a carbocation intermediate is formed at the chiral center, racemization is likely. Conversely, reactions that follow an SN2-type mechanism will proceed with inversion of configuration. The steric hindrance from the isobutyl group would likely disfavor an SN2 pathway at the chiral center.

Table 3: Key Mechanistic Intermediates

Reaction TypeKey IntermediateRole in Mechanism
Betti/Mannich Synthesisortho-Quinone Methide (o-QM)Highly reactive electrophile that undergoes conjugate addition with the amine. nih.govchemrxiv.orgacs.org
OxidationPhenoxy RadicalInitial intermediate formed by hydrogen abstraction from the hydroxyl group.
SN1-type SubstitutionCarbocationPlanar intermediate that can lead to racemization.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Amino 2 Methylpropyl Naphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 4-(1-Amino-2-methylpropyl)naphthalen-1-ol is expected to display distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core and the aliphatic protons of the aminoalkyl side chain. The aromatic region would likely feature a complex series of multiplets between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the hydroxyl (-OH) and the alkyl (-R) substituents. nih.gov

The protons of the 1-amino-2-methylpropyl group would appear in the upfield region of the spectrum. The two methyl groups, being diastereotopic, are expected to resonate as distinct doublets. The methine proton adjacent to the methyl groups would likely appear as a multiplet, while the methine proton attached to both the naphthalene ring and the amino group would also be a multiplet, coupled to the adjacent methine and the NH₂ protons. The signals for the -OH and -NH₂ protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. msu.edu

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The naphthalene ring would exhibit ten distinct signals in the aromatic region (approximately δ 110-155 ppm). The chemical shifts are dictated by the substitution pattern; for instance, the carbon atom bearing the hydroxyl group (C1) would be significantly deshielded. The carbons of the 1-amino-2-methylpropyl side chain would appear in the aliphatic region (δ 15-70 ppm).

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Naphthalene H7.0 - 8.5Multiplets (m)
Ar-CH(NH₂)~3.5 - 4.5Doublet (d) or Multiplet (m)
CH(CH₃)₂~1.8 - 2.5Multiplet (m)
CH(CH₃)₂~0.8 - 1.2Doublets (d)
OHVariable (e.g., 4.0 - 7.0)Broad singlet (br s)
NHVariable (e.g., 1.5 - 3.5)Broad singlet (br s)

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Naphthalene C1-OH150 - 155
Naphthalene C4-Alkyl135 - 140
Other Aromatic C110 - 135
CH(NH₂)55 - 65
CH(CH₃)₂30 - 40
CH(CH₃)₂15 - 25

To overcome the complexities of the 1D spectra, particularly in the aromatic region, and to confirm structural assignments, 2D NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the connectivity of adjacent protons on the naphthalene rings. It would also clearly establish the coupling relationships within the side chain, showing a cross-peak between the two methine protons, and between the C-2 methine proton and the methyl protons. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It provides a direct correlation between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of each protonated carbon atom. For instance, the proton signal assigned to the methine group adjacent to the amino group would show a cross-peak to its corresponding carbon signal in the δ 55-65 ppm range. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the methine proton at the benzylic position to the C4 and C4a carbons of the naphthalene ring, confirming the attachment point of the side chain. Correlations from the aromatic protons to various quaternary and protonated carbons would help to fully assign the aromatic system. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, comprising both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

O-H and N-H Stretching: The hydroxyl (-OH) and amine (-NH₂) groups give rise to characteristic stretching vibrations. The O-H stretch typically appears as a broad band in the 3200-3600 cm⁻¹ region. pressbooks.pub The N-H stretching of the primary amine (-NH₂) would result in two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ range. openstax.org

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while aliphatic C-H stretching vibrations from the aminoalkyl side chain would appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). openstax.org

C=C Stretching: The aromatic C=C bonds of the naphthalene ring would produce a series of medium to strong absorption bands in the 1450-1600 cm⁻¹ region. openstax.org

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands, including C-O, C-N, and C-C stretching and various bending vibrations, which are unique to the molecule. For example, a strong C-O stretching band is expected around 1200-1260 cm⁻¹.

Characteristic IR/Raman Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)Stretching3200 - 3600Strong, Broad
N-H (amine)Stretching3300 - 3500Medium (two bands)
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 2960Medium to Strong
Aromatic C=CStretching1450 - 1600Medium to Strong
C-OStretching1200 - 1260Strong

The presence of both hydroxyl and amino groups makes this compound capable of forming extensive intermolecular hydrogen bonds. These interactions have a pronounced effect on the vibrational spectra. In the condensed phase (solid or pure liquid), hydrogen bonding causes the O-H and N-H stretching bands to broaden significantly and shift to lower frequencies (a red shift) compared to their positions in a dilute solution in a non-polar solvent. pressbooks.pub This broadening and shifting are direct spectroscopic evidence of the strength and nature of the hydrogen-bonding network within the sample. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For this compound (C₁₄H₁₇NO), the molecular weight is 215.29 g/mol .

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed at m/z = 215. This molecular ion is energetically unstable and undergoes fragmentation to produce smaller, more stable ions. chemguide.co.uk The fragmentation pattern is predictable based on the functional groups present.

Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.orgmiamioh.edu In this case, cleavage between the two methine carbons of the side chain would result in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a prominent fragment ion.

Benzylic-type Cleavage: The bond between the naphthalene ring and the aminoalkyl side chain is at a benzylic-type position. Cleavage of this bond would be a favorable process, leading to the loss of the entire side chain and formation of a naphthalenol-containing fragment, or vice-versa.

Loss of Small Molecules: Fragmentation can also proceed via the loss of small, stable neutral molecules, such as H₂O from the hydroxyl group or NH₃ from the amino group, although these may be less prominent than the alpha-cleavage pathways.

The resulting mass spectrum provides a unique fingerprint that can be used to confirm the structure deduced from NMR and IR data.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
215[M]⁺˙Molecular Ion
200[M - CH₃]⁺Loss of a methyl radical
172[M - C₃H₇]⁺Alpha-cleavage, loss of isopropyl radical
157[C₁₁H₉O]⁺Cleavage of side chain, charge on naphthalene fragment
58[C₃H₈N]⁺Cleavage of side chain, charge on amine fragment

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. Unlike nominal mass spectrometry, which provides integer mass-to-charge ratios (m/z), HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap-based mass spectrometers, can measure m/z values to four or more decimal places. nih.gov This high mass accuracy allows for the calculation of a single, unique elemental formula corresponding to the measured mass, thereby confirming the molecular formula of this compound.

For the target compound (C₁₄H₁₉NO), HRMS analysis would involve ionizing the molecule, typically using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The instrument then measures the m/z of this ion with exceptional precision. The experimentally determined mass is compared against the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. A mass error of less than 5 parts per million (ppm) between the measured and theoretical mass provides high confidence in the assigned elemental formula.

Table 1: Representative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₄H₁₉NO
Ion Species[M+H]⁺
Theoretical Exact Mass218.15394 u
Measured Exact Mass218.15421 u
Mass Error1.24 ppm
Inferred Elemental CompositionC₁₄H₂₀NO⁺

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS, GC-MS, UPLC-MS)

To analyze this compound, especially within complex matrices or alongside related impurities, its separation from other components is necessary prior to detection. Coupled chromatography-mass spectrometry techniques provide the requisite separation power and specific detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like the target molecule. A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system can effectively separate the compound from its synthetic precursors or degradation products. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net Following separation, the analyte is introduced into the mass spectrometer, commonly via an ESI source, for sensitive and selective detection. Tandem mass spectrometry (MS/MS) can be employed to generate characteristic fragment ions, further confirming the identity of the compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. nih.gov Due to the presence of polar hydroxyl (-OH) and amino (-NH₂) groups, this compound is non-volatile and would require chemical derivatization prior to GC-MS analysis. A common approach is silylation, where active hydrogens are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, to increase volatility and thermal stability. The derivatized analyte is then separated on a capillary column based on its boiling point and interaction with the stationary phase. nih.gov The subsequent detection by MS, typically with Electron Ionization (EI), produces a reproducible fragmentation pattern that serves as a molecular fingerprint for identification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents an advancement over conventional HPLC-MS. It utilizes columns packed with smaller particles (<2 µm), which, when operated at higher pressures, provides significantly faster analysis times, superior resolution, and increased sensitivity. This makes it a highly effective technique for high-throughput analysis or for resolving closely related impurities from the main compound.

Table 2: Comparison of Chromatographic-Mass Spectrometric Techniques for the Analysis of this compound

TechniqueApplicabilitySample PreparationIonization MethodKey Advantages
LC-MS HighMinimal (dissolution in mobile phase)ESI, APCISuitable for polar, non-volatile compounds; soft ionization preserves molecular ion.
GC-MS Low (requires derivatization)Derivatization (e.g., silylation) required to increase volatility. EI, CIProvides detailed, library-searchable fragmentation patterns for structural elucidation. nih.gov
UPLC-MS HighMinimal (dissolution in mobile phase)ESI, APCIFaster run times, higher resolution, and greater sensitivity compared to LC-MS.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and is highly sensitive to the molecular structure and environment.

Electronic Absorption (UV-Visible) Spectroscopy of this compound is expected to be dominated by the π→π* transitions of the naphthalene aromatic system. nih.gov The naphthalene chromophore itself exhibits characteristic absorption bands. The presence of the hydroxyl (-OH) and amino (-NH₂) groups, which are powerful auxochromes, is expected to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands due to the extension of the conjugated system through lone pair electron donation. The exact position and intensity of the absorption maxima (λmax) can be influenced by solvent polarity.

Fluorescence Spectroscopy is used to study the properties of the excited electronic states of a molecule. Naphthalene and many of its derivatives are known to be fluorescent. researchgate.net Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission. The position of the emission maximum is typically at a longer wavelength than the absorption maximum, with the difference known as the Stokes shift. The photophysical properties, including the emission wavelength, fluorescence quantum yield (ΦF), and fluorescence lifetime, are highly dependent on the substitution pattern and the local environment. nih.govrsc.org For instance, the polarity of the solvent can significantly alter the emission spectrum (solvatochromism), particularly for molecules with charge-transfer character in their excited state. rsc.org

Table 3: Hypothetical Photophysical Data for this compound in Various Solvents

SolventAbsorption λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission λem (nm)Stokes Shift (nm)
Hexane3155,50038065
Acetonitrile3225,80040583
Methanol3255,75041893

X-ray Crystallography for Definitive Solid-State Structural Determination of Analogues

While the previously mentioned techniques provide crucial information about connectivity and electronic properties, single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govnih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation.

To perform this analysis on an analogue of this compound, a high-quality single crystal must first be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined and refined. nih.gov For a chiral molecule, X-ray crystallography using anomalous dispersion can also determine the absolute configuration of the stereocenters, which is critical for compounds with potential biological activity. nih.gov The resulting structural data serves as an ultimate reference for confirming the molecular structure.

Table 4: Representative Crystallographic Data for a Naphthalene Analogue

ParameterDescription
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.37
b (Å)17.66
c (Å)5.56
β (°)100.11
Volume (ų)1004.3
Z (molecules/unit cell)4
R-factor< 0.05

Note: Data presented is representative for a related naphthalenamine compound for illustrative purposes. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 1 Amino 2 Methylpropyl Naphthalen 1 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures of molecules. For 4-(1-amino-2-methylpropyl)naphthalen-1-ol, DFT calculations can elucidate a range of fundamental properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be calculated. researchgate.net This process minimizes the energy of the molecule with respect to its atomic coordinates, providing key information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis reveals the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) surface, for instance, can be calculated to identify the electron-rich and electron-poor regions. icm.edu.pl For this compound, the oxygen and nitrogen atoms of the hydroxyl and amino groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of these groups would exhibit positive potential.

Table 1: Representative Optimized Geometrical Parameters for a Naphthol Derivative (Calculated)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (hydroxyl)1.365C-C-O119.5
C-N (amino)1.401C-C-N121.2
C-C (aromatic)1.37-1.42C-C-C (aromatic)118-121

Note: The data presented is illustrative for a related naphthol derivative and may vary for this compound.

Prediction of Spectroscopic Parameters (e.g., Vibrational Wavenumbers, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting various spectroscopic parameters. The vibrational frequencies (wavenumbers) of this compound can be computed, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. ijapm.org These calculations can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the O-H and N-H stretching frequencies.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.govmdpi.comnsf.govnih.gov By calculating the magnetic shielding tensors for each nucleus, the 1H and 13C NMR chemical shifts can be estimated, providing valuable information for structural elucidation.

Table 2: Predicted Spectroscopic Data for a Substituted Naphthol (Calculated)

ParameterPredicted Value
O-H Vibrational Frequency~3600 cm⁻¹
N-H Vibrational Frequency~3400-3500 cm⁻¹
Aromatic C-H Vibrational Frequency~3000-3100 cm⁻¹
13C NMR Chemical Shift (C-OH)~150-160 ppm
13C NMR Chemical Shift (C-NH₂)~140-150 ppm
1H NMR Chemical Shift (OH)~5.0-6.0 ppm
1H NMR Chemical Shift (NH₂)~3.5-4.5 ppm

Note: These are representative predicted values for a substituted naphthol and may differ for the specific compound of interest.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netrsc.orgnih.gov A smaller energy gap suggests that the molecule is more reactive. mdpi.com

For this compound, the HOMO is likely to be localized on the electron-rich naphthalene (B1677914) ring system and the heteroatoms (oxygen and nitrogen), while the LUMO may be distributed over the aromatic system. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.netjeires.com

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors for 4-Amino-naphthalene-1-ol (Calculated)

ParameterValue (eV)
EHOMO-5.12
ELUMO-0.85
Energy Gap (ΔE)4.27
Ionization Potential (I)5.12
Electron Affinity (A)0.85
Electronegativity (χ)2.985
Chemical Hardness (η)2.135
Chemical Softness (S)0.234

Source: Data is for the related compound 4-Amino-naphthalene-1-ol and provides an estimation for the target molecule. researchgate.netjeires.com

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net MD simulations can be used to explore the conformational landscape of the flexible 1-amino-2-methylpropyl side chain of this compound. bohrium.comnih.govresearchgate.net By simulating the motion of the atoms over a period of time, the different accessible conformations and their relative energies can be determined.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, the interaction of this compound with solvent molecules or with a biological target, such as a protein, can be simulated. These simulations can reveal important information about binding modes, interaction energies, and the role of specific functional groups in intermolecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.netmdpi.com In the context of this compound and its analogs, QSAR studies can be employed to predict their biological activities based on calculated molecular descriptors. mdpi.com

These descriptors can be categorized into several types, including electronic (e.g., HOMO-LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By developing a statistically significant QSAR model from a training set of compounds with known activities, the activity of new, untested compounds like this compound can be predicted. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Computational Studies of Stereochemical Phenomena and Chirality

The this compound molecule possesses a chiral center at the carbon atom of the amino-2-methylpropyl group, meaning it can exist as a pair of enantiomers. Computational methods are essential for studying the stereochemical aspects of this compound.

DFT calculations can be used to determine the relative energies of the different stereoisomers and to predict their chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. rsc.orgnih.gov These predicted spectra can then be compared with experimental data to determine the absolute configuration of the enantiomers. Computational studies can also shed light on the mechanisms of stereoselective reactions involving this chiral compound.

Protein-Ligand Interaction Modeling and Molecular Docking Studies (focused on interaction mechanisms)

While specific, peer-reviewed molecular docking studies focusing exclusively on this compound are not extensively available in public literature, the principles of computational modeling can be applied to predict its binding behavior and interaction mechanisms with various protein targets. Such theoretical investigations are crucial for understanding the molecule's pharmacodynamic potential and for guiding further research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is instrumental in drug discovery for forecasting the binding affinity and mode of a ligand within the active site of a target protein. mdpi.com The interaction mechanisms for a compound like this compound are dictated by its distinct structural features: a planar naphthalene ring system, a hydroxyl group, an amino group, and a hydrophobic isopropyl moiety.

Hypothetical Interaction Profile:

Based on its chemical structure, the following interactions with a hypothetical protein active site can be postulated:

Hydrogen Bonding: The primary amino (-NH2) group and the hydroxyl (-OH) group are potent hydrogen bond donors and acceptors. These groups would likely form critical hydrogen bonds with polar amino acid residues such as aspartate, glutamate, serine, and threonine, or with the peptide backbone of the protein. These interactions are fundamental for anchoring the ligand within the binding pocket.

Hydrophobic Interactions: The bulky and nonpolar naphthalene ring system, along with the isopropyl group, would favorably engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, isoleucine, and phenylalanine. These interactions are key drivers for binding affinity by displacing water molecules from the binding site.

π-Stacking and π-Cation Interactions: The aromatic naphthalene rings are capable of forming π-π stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, and tryptophan. nih.gov Additionally, the protonated amino group (at physiological pH) could engage in π-cation interactions with these same aromatic residues, further stabilizing the ligand-protein complex.

Illustrative Molecular Docking Workflow and Data:

A typical molecular docking study for this compound would involve preparing the 3D structure of the ligand and the target protein, followed by computational docking using software like AutoDock or Schrödinger's Glide. The results are then analyzed to identify the most stable binding poses and the specific interactions governing the binding.

The following table illustrates the type of data that would be generated from such a study, using hypothetical protein targets to demonstrate the concept.

Hypothetical Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
Kinase A-8.5Asp145, Lys72, Leu25, Phe130Hydrogen Bond, Salt Bridge, Hydrophobic, π-Stacking
Protease B-7.9Ser195, His57, Trp215, Val216Hydrogen Bond, Hydrophobic, π-Stacking
Nuclear Receptor C-9.2Arg394, Gln278, Met348, Phe287Hydrogen Bond, Hydrophobic, π-Cation

This table is for illustrative purposes only and does not represent actual experimental data.

Detailed Analysis of Interaction Mechanisms:

In a hypothetical complex with a protein like a kinase, the amino group of the ligand might form a salt bridge or strong hydrogen bond with a key acidic residue (e.g., Aspartic Acid) in the hinge region. Simultaneously, the hydroxyl group could act as a hydrogen bond donor or acceptor to another residue in the active site. The naphthalene core would likely be positioned within a hydrophobic pocket, flanked by nonpolar and aromatic amino acids, maximizing van der Waals forces and potentially engaging in π-stacking with a phenylalanine or tyrosine residue. researchgate.netyoutube.com

Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are often used to systematically detect and visualize the full spectrum of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, water bridges, salt bridges, π-stacking, and π-cation interactions. nih.govnih.gov This detailed analysis provides a comprehensive understanding of the structural basis for molecular recognition and binding affinity.

Derivatization and Structural Modification Strategies for 4 1 Amino 2 Methylpropyl Naphthalen 1 Ol

Synthesis of Novel 4-(1-Amino-2-methylpropyl)naphthalen-1-ol Analogues

The naphthalene (B1677914) scaffold is a versatile platform for structural modification. researchgate.netekb.eg Altering the substitution pattern on the two fused rings can profoundly impact the molecule's electronic properties, lipophilicity, and metabolic stability. Introducing substituents such as halogens, alkyl, alkoxy, or nitro groups at various positions can modulate the compound's activity. The regioselectivity of such reactions is a critical consideration, as different substitution patterns on the naphthalene ring can lead to significant differences in biological outcomes. researchgate.net For instance, the 1,4-substitution pattern is often crucial for the activity of some naphthalene-based compounds. nih.gov Synthetic strategies often involve multi-step sequences starting from commercially available substituted naphthalenes or employing regioselective functionalization reactions. researchgate.net

Table 1: Illustrative Examples of Naphthalene Core Modifications and Their Potential Rationale

Modification Site Substituent (X) Rationale for Modification
C-2, C-3, C-5, C-6, C-7, C-8 Halogen (F, Cl, Br) Modulate electronic properties, increase metabolic stability, introduce new interaction points.
C-2, C-3, C-5, C-6, C-7, C-8 Methyl (-CH₃) Increase lipophilicity, probe steric limits of binding pockets.
C-2, C-3, C-5, C-6, C-7, C-8 Methoxy (-OCH₃) Increase electron density, act as a hydrogen bond acceptor, alter solubility.

This table presents hypothetical modifications based on common medicinal chemistry strategies for aromatic systems.

The (1-Amino-2-methylpropyl) side chain is a critical determinant of the molecule's properties, containing a chiral center that can lead to stereospecific interactions. Modifications in this region are crucial for optimizing activity and selectivity.

Key modification strategies include:

Altering Alkyl Substituents: Replacing the isopropyl group with other alkyl or cycloalkyl groups can explore the steric requirements of a target binding site.

Stereochemical Control: The asymmetric synthesis of specific enantiomers is paramount, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles. rsc.orgnih.gov Synthetic routes often employ chiral auxiliaries or stereoselective catalysts to achieve high enantiomeric purity. researchgate.netnih.gov

The introduction of substituents alters the electronic distribution within the molecule, which can be observed through various spectroscopic techniques. For example, electron-donating or electron-withdrawing groups on the naphthalene ring will shift the absorption maxima in UV-visible spectroscopy. mdpi.comnih.gov

NMR spectroscopy (¹H, ¹³C) is essential for confirming the structure of new analogues. The chemical shifts of protons and carbons on the naphthalene ring and the side chain provide direct evidence of the electronic effects of new substituents. nih.govmdpi.com For instance, the introduction of an electron-withdrawing group is expected to shift the signals of nearby protons and carbons downfield. Infrared (IR) spectroscopy can confirm the presence of specific functional groups introduced during derivatization.

Table 2: Predicted Spectroscopic Shifts upon Naphthalene Ring Substitution

Substituent Type (at C-6) Expected Change in ¹H NMR (H at C-5/C-7) Expected Change in UV λmax
Electron-Donating (e.g., -OCH₃) Upfield shift (lower ppm) Bathochromic shift (longer wavelength)

This table is illustrative of general principles of substituent effects on aromatic systems.

Rational Design Principles for Targeted Derivatization

Rational design, often aided by computational modeling, provides a targeted approach to derivatization. nih.govuaeu.ac.ae By understanding the potential interactions of the parent compound with a biological target, modifications can be designed to enhance these interactions. Molecular docking studies can predict how different analogues might fit into a binding site, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.govnih.gov This approach aims to move beyond random screening by making informed decisions about which structural modifications are most likely to lead to improved compounds. rsc.org

Development of Synthetic Methodologies for Diverse Compound Libraries

To efficiently explore the SAR of this compound, the development of synthetic routes amenable to combinatorial chemistry is highly advantageous. nih.govijpsonline.com Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds, known as a library, by systematically combining different chemical building blocks. imperial.ac.uk

Key approaches include:

Solid-Phase Synthesis: Attaching the naphthalene scaffold or a key intermediate to a solid support (resin bead) allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. nih.gov

Parallel Synthesis: This technique involves performing multiple reactions simultaneously in separate reaction vessels, such as the wells of a microtiter plate, to generate a spatially addressed library of individual compounds. imperial.ac.uk

Betti Reaction: Multi-component reactions, such as the Betti reaction which combines a naphthol, an aldehyde, and an amine, are highly efficient for generating libraries of aminoalkylnaphthol derivatives. researchgate.netnih.govnih.gov

These high-throughput synthetic methods enable the creation of diverse libraries of analogues, which can then be screened to identify compounds with optimized properties, significantly accelerating the discovery process. nih.gov

Applications and Research Significance of 4 1 Amino 2 Methylpropyl Naphthalen 1 Ol in Chemical Science

Role as a Versatile Building Block in Advanced Organic Synthesis

The structural features of 4-(1-amino-2-methylpropyl)naphthalen-1-ol, namely the presence of amino and hydroxyl functionalities on a naphthalene (B1677914) ring system, render it a versatile building block in the field of advanced organic synthesis. These reactive sites allow for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Precursor to Specialty Chemicals and Functional Materials

While specific large-scale applications for this compound are not widely documented, its structural motifs are found in various specialty chemicals. The aminoalkyl naphthol framework is a key component in the synthesis of certain biologically active molecules and functional organic materials. The amino group can be readily derivatized to form amides, sulfonamides, and other nitrogen-containing functionalities. Simultaneously, the hydroxyl group can be converted into ethers or esters, or participate in condensation reactions. This dual reactivity allows for the systematic modification of the molecule's properties, paving the way for the creation of a library of derivatives with tailored characteristics for specific applications.

Contributions to Materials Science and Polymer Chemistry

The field of materials science is constantly in search of novel molecular components to create materials with enhanced properties. The incorporation of aromatic and functional groups, such as those present in this compound, can significantly influence the characteristics of polymers and other materials.

Integration into Novel Functional Materials and Architectures

The naphthalene moiety in this compound can impart desirable properties such as thermal stability and specific optical behaviors (e.g., fluorescence) to polymeric structures. The amino and hydroxyl groups serve as reactive handles for grafting the molecule onto polymer backbones or for participating in polymerization reactions. For instance, these functional groups could be utilized in the synthesis of specialty polyamides, polyimides, or epoxy resins, potentially enhancing their mechanical strength, thermal resistance, or creating materials with unique photophysical properties. The development of such functional materials is an active area of research, although specific examples incorporating this compound are not yet prevalent in the literature.

Application in Dye and Pigment Chemistry as a Precursor

Naphthol derivatives have historically been fundamental components in the synthesis of a wide array of dyes and pigments. wikipedia.org The electron-rich naphthalene ring system is an excellent chromophore, and the presence of substituents like amino and hydroxyl groups can act as powerful auxochromes, modifying the color and fastness properties of the resulting dyes.

The compound this compound can, in principle, serve as a precursor in the synthesis of azo dyes. The amino group can be diazotized and subsequently coupled with various aromatic compounds to generate a diverse range of colored molecules. The position of the substituents on the naphthalene ring would influence the final color of the dye. While the general chemistry of using aminonaphthols in dye synthesis is well-established, specific dyes derived from this compound are not prominently reported in commercial or academic literature, suggesting it is an area ripe for exploration.

Exploration in Biochemical Research as a Chemical Probe

Molecules with specific and selective interactions with biological targets are invaluable tools in biochemical research. They can be used to probe the function of enzymes and other proteins, and to validate them as potential drug targets. The structural features of this compound make it an interesting candidate for such explorations.

Mechanism-Oriented Enzyme Inhibition Studies (e.g., Cyclooxygenase I and II, Mcl-1)

Research into the biological activities of naphthol derivatives has revealed their potential as enzyme inhibitors. A study on 2-substituted-1-naphthol derivatives demonstrated their ability to preferentially inhibit the cyclooxygenase-2 (COX-2) enzyme over COX-1. nih.gov The study highlighted that the presence of a hydroxyl group at the C-1 position of the naphthalene nucleus was crucial for this inhibitory activity. Docking experiments suggested that this hydroxyl group forms a key hydrogen bond with the Val 523 residue in the active site of COX-2. nih.gov Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory properties against COX enzymes, although direct experimental evidence is currently lacking.

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein and a validated target for cancer therapy. nih.govnih.gov Small molecules that can inhibit the function of Mcl-1 are of significant interest. While there is no direct evidence of this compound inhibiting Mcl-1, the general class of substituted naphthalene compounds has been explored for interactions with various protein targets. The development of Mcl-1 inhibitors often involves scaffolds that can mimic the binding of pro-apoptotic proteins. nih.gov The potential of this compound as a scaffold for the design of Mcl-1 inhibitors remains an open area for future research.

Enzyme TargetPotential for Inhibition by this compoundBasis for Hypothesis
Cyclooxygenase I (COX-1) Possible, but likely less potent than against COX-2Extrapolation from studies on other 2-substituted-1-naphthol derivatives. nih.gov
Cyclooxygenase II (COX-2) PlausibleStructural similarity to known 2-substituted-1-naphthol inhibitors; presence of the key C-1 hydroxyl group. nih.gov
Myeloid cell leukemia-1 (Mcl-1) SpeculativeGeneral interest in substituted naphthalenes as scaffolds for protein-protein interaction inhibitors. nih.gov

Studies on Protein-Ligand Binding and Molecular Recognition (excluding human clinical trials)

A comprehensive review of published scientific literature reveals a notable absence of specific research on this compound concerning its direct interactions with proteins or its role in molecular recognition studies. While the naphthalene moiety is a common scaffold in medicinal chemistry and molecular probes, research has focused on other derivatives.

For instance, studies on related aminonaphthol compounds have explored their structural characteristics and intermolecular interactions. Research on 5-Amino-1-naphthol and 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol has detailed how their molecular geometry and hydrogen bonding capabilities dictate their crystal structures. nih.govnih.gov These studies utilize techniques like X-ray crystallography to understand how molecules recognize and arrange themselves in a solid state, which is fundamental to the principles of molecular recognition. nih.govnih.gov Similarly, fluorescent probes like anilinonaphthalene-8-sulfonate are used to investigate ligand binding in proteins, demonstrating how the naphthalene structure can be leveraged to study these interactions. nih.gov However, specific data on the binding affinity, thermodynamic properties, or specific protein targets for this compound are not available in current scientific databases.

Environmental Chemistry Perspectives on Naphthalene Derivatives

The environmental impact of naphthalene and its derivatives is a significant area of chemical research. These compounds are prevalent environmental contaminants due to their widespread use and their formation as byproducts of combustion. frontiersin.orgtpsgc-pwgsc.gc.ca Understanding their behavior in the environment is crucial for remediation and developing greener chemical technologies.

The environmental fate of naphthalene derivatives is governed by their physical properties and susceptibility to degradation. Naphthalene has low solubility in water and a tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca Its journey through the environment can include slow dissolution into groundwater or volatilization into the atmosphere, where it can contribute to the formation of secondary organic aerosols (SOAs). tpsgc-pwgsc.gc.cacopernicus.org

The primary mechanism for the removal of naphthalene derivatives from the environment is microbial biodegradation. frontiersin.orgnih.gov A wide range of bacteria and fungi have evolved metabolic pathways to use these compounds as a source of carbon and energy. nih.govmdpi.com

Aerobic Degradation: In the presence of oxygen, the breakdown is initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form cis-naphthalene dihydrodiol. mdpi.com This intermediate is then converted to 1,2-dihydroxynaphthalene. frontiersin.org The aromatic ring is subsequently cleaved, leading to intermediates like salicylic (B10762653) acid or catechol, which are funneled into central metabolic pathways. mdpi.commdpi.com

Anaerobic Degradation: In oxygen-depleted environments, such as deep sediments and certain contaminated groundwaters, anaerobic degradation can occur, often linked to nitrate-reducing bacteria. asm.org While slower, this process is vital for the natural attenuation of naphthalene in these locations. asm.org

The table below summarizes key enzymes involved in the well-studied aerobic degradation pathway of naphthalene.

Enzyme NameAbbreviationFunction in Pathway
Naphthalene DioxygenaseNDOCatalyzes the initial oxidation of naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene.
cis-Naphthalene Dihydrodiol Dehydrogenase---Converts cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthalene.
1,2-Dihydroxynaphthalene Dioxygenase---Cleaves the aromatic ring of 1,2-dihydroxynaphthalene.
Salicylate (B1505791) HydroxylaseNahGConverts salicylate to catechol in a common lower pathway.
Catechol 1,2-Dioxygenase---An enzyme that cleaves the catechol ring via the ortho pathway.
Catechol 2,3-Dioxygenase---An enzyme that cleaves the catechol ring via the meta pathway.

This table presents a simplified overview of key enzymes in naphthalene biodegradation, based on established pathways.

Given the environmental concerns associated with naphthalene and its derivatives, significant research has been directed toward finding safer, sustainable alternatives for their primary industrial uses. frontiersin.orgresearchgate.net

One of the largest applications of naphthalene is in the production of phthalic anhydride (B1165640), a precursor to phthalate (B1215562) plasticizers used to soften PVC plastics. knowde.com Phthalates have come under scrutiny for potential health risks, prompting a shift toward bio-based plasticizers. umn.eduplasticsengineering.org These alternatives are derived from renewable resources like vegetable oils (soybean, palm, karanja) and are designed to be biodegradable and non-toxic. plasticsengineering.orgrsc.orgjoss.nl They offer comparable performance in making plastics flexible without the associated environmental and health concerns. umn.edu

Naphthalene sulfonates are widely used as surfactants or dispersants in industries like construction and textiles. researchgate.net However, they are often poorly biodegradable. researchgate.net The development of green surfactants is an active area of research, with promising alternatives including:

Lignin and Hemicellulose-based Dispersants: Derived from wood pulp waste, these offer a biodegradable alternative to naphthalene sulfonates. researchgate.net

Methyl Ester Sulfonates (MES): Produced from fatty acids in palm or soybean oil, MES are a fast-growing class of bio-based anionic surfactants. omnitechintl.com

Alkyl Polyglucosides (APG): These are non-ionic surfactants synthesized from sugars and fatty alcohols, known for their excellent biodegradability and low toxicity. omnitechintl.com

Furan-based Surfactants: New classes of surfactants derived from furoic acid (a bio-renewable chemical) are being developed as high-performance, green replacements for petroleum-based products. researchgate.net

For applications like moth repellents, where solid naphthalene has been traditionally used, the alternatives are often simple, natural products. knowde.com Cedar wood, lavender, cloves, and essential oils like peppermint and tea tree oil are effective, non-toxic repellents that are safe for household use. quora.comwood-blocks.comhomebliss.in

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1-Amino-2-methylpropyl)naphthalen-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a naphthalen-1-ol derivative with a branched alkylamine (e.g., 2-methylpropylamine) under acidic catalysis. Optimization may require adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometry. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .
  • Data Reference : In similar syntheses, yields range from 40–70% depending on substituent reactivity and steric effects .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and tautomeric states of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Detect aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 1.5–3.0 ppm). Tautomeric shifts (e.g., keto-enol) alter proton environments, observable as splitting patterns .
  • IR : Identify O–H stretches (~3200–3600 cm⁻¹) and amine N–H bends (~1600 cm⁻¹). Absence of carbonyl peaks (e.g., ~1700 cm⁻¹) rules out keto tautomers .
    • Example Data : In related naphthalen-ol derivatives, enol tautomers show sharp O–H peaks at 3420 cm⁻¹, while keto forms exhibit C=O stretches at 1680 cm⁻¹ .

Q. What safety protocols are essential for handling naphthalen-ol derivatives in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), avoid inhalation of dust (fume hoods), and store in airtight containers away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) determines bond lengths, angles, and hydrogen-bonding networks. Challenges include crystal twinning; anti-solvent vapor diffusion improves crystal quality. Refinement parameters (R-factor < 0.05) ensure accuracy .
  • Data Reference : For similar compounds, C–O bond lengths in naphthalen-ol moieties average 1.36 Å, while C–N bonds in branched amines are ~1.45 Å .

Q. What strategies address contradictions in tautomeric equilibrium data under varying experimental conditions?

  • Methodological Answer : Combine experimental (UV-Vis, NMR titration) and computational (DFT) methods. For instance, solvent polarity (DMSO vs. water) shifts equilibrium: polar solvents stabilize enol forms via hydrogen bonding, while nonpolar solvents favor keto tautomers .
  • Case Study : In 4-((phenylimino)methyl)naphthalen-1-ol, DMSO-d₆ shifts equilibrium to 95% enol form, confirmed by ¹H NMR .

Q. How can impurity profiling (e.g., HPLC-MS) ensure compound purity for pharmacological studies?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS. Detect impurities via retention time shifts and mass/charge ratios. Calibrate against reference standards (e.g., EP impurity guidelines) .
  • Example : Impurities in duloxetine analogs are identified at m/z 404 (M⁺), with detection limits < 0.1% .

Contradictions & Resolutions

  • Synthesis Yield Discrepancies : Variations in yields (40–70%) arise from steric hindrance in branched amines. Microwave-assisted synthesis reduces reaction time and improves yield consistency .
  • Tautomer Stability : Conflicting reports on dominant tautomers are resolved by controlling solvent polarity and temperature during analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.